molecular formula C23H16N4O3S3 B11147369 N-[2-{(E)-2-[4-(2-amino-2-oxoethoxy)phenyl]-1-cyanoethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]thiophene-2-carboxamide

N-[2-{(E)-2-[4-(2-amino-2-oxoethoxy)phenyl]-1-cyanoethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B11147369
M. Wt: 492.6 g/mol
InChI Key: CYQUZEQGCOZVDL-RVDMUPIBSA-N
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Description

N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a thiophene ring, and a cyanoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyanoethenyl Group: This step involves the addition of a cyano group to an ethylene moiety, often using reagents like malononitrile and a base.

    Coupling with the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.

    Final Assembly: The final compound is assembled by linking the thiazole and thiophene rings with the cyanoethenyl group and the carbamoylmethoxyphenyl group through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting cyano groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Amines, alcohols, and other reduced derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicinal chemistry, N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and polymers. Its unique electronic properties make it a valuable component in the design of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects can be attributed to its ability to modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(1E)-2-[4-(METHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE
  • N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}BENZAMIDE

Uniqueness

N-{2-[(1E)-2-[4-(CARBAMOYLMETHOXY)PHENYL]-1-CYANOETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE stands out due to its specific combination of functional groups and structural features. This unique arrangement allows for distinct electronic properties, reactivity, and potential biological activity compared to similar compounds. Its versatility in various applications, from synthetic chemistry to medicinal research, highlights its significance in scientific exploration.

Properties

Molecular Formula

C23H16N4O3S3

Molecular Weight

492.6 g/mol

IUPAC Name

N-[2-[(E)-2-[4-(2-amino-2-oxoethoxy)phenyl]-1-cyanoethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C23H16N4O3S3/c24-12-15(11-14-5-7-16(8-6-14)30-13-19(25)28)22-26-20(17-3-1-9-31-17)23(33-22)27-21(29)18-4-2-10-32-18/h1-11H,13H2,(H2,25,28)(H,27,29)/b15-11+

InChI Key

CYQUZEQGCOZVDL-RVDMUPIBSA-N

Isomeric SMILES

C1=CSC(=C1)C2=C(SC(=N2)/C(=C/C3=CC=C(C=C3)OCC(=O)N)/C#N)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CSC(=C1)C2=C(SC(=N2)C(=CC3=CC=C(C=C3)OCC(=O)N)C#N)NC(=O)C4=CC=CS4

Origin of Product

United States

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